Home > Products > Screening Compounds P56216 > N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide
N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide -

N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide

Catalog Number: EVT-4116111
CAS Number:
Molecular Formula: C20H24N4O
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

  • Compound Description: This compound serves as a crucial building block in synthesizing various chemical derivatives, including Schiff's bases, hydrazides, thiosemicarbazides, and oxadiazoles. These derivatives are explored for potential antimicrobial properties. []
  • Relevance: This compound's significance lies in its role as a precursor for generating a diverse range of heterocyclic compounds, some of which share structural similarities with "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," particularly in their utilization of hydrazide and pyrazole moieties. []

3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one

  • Compound Description: This compound, synthesized through an unconventional Pschorr reaction, has shown affinity for the central benzodiazepine receptor, a target of interest in medicinal chemistry due to its involvement in various neurological processes. []
  • Relevance: This compound's significance as a related compound stems from its inclusion of both a pyrazole ring and a quinoline scaffold, key structural elements also found in "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide." This shared structural motif suggests potential similarities in their binding affinities or biological activities. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols

  • Compound Description: This class of compounds is efficiently produced through a one-pot, four-component domino reaction. They are being investigated for their potential as antibacterial agents. []
  • Relevance: These compounds are structurally related to "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" through the shared presence of a pyrazole ring system, albeit with different substituents, highlighting a common structural motif that might influence their biological properties. []

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593)

  • Compound Description: This compound acts as a negative gating modulator of small-conductance Ca2+-activated K+ channels (KCa2.1–2.3), influencing their calcium sensitivity. Its binding site is proposed to be within the channel's inner pore vestibule. []
  • Relevance: While not directly structurally analogous, this compound's activity as a negative gating modulator for ion channels highlights a broader context of modulating biological targets with small molecules, a concept relevant to understanding the potential actions of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide." []

1-Ethyl-2-benzimidazolinone (1-EBIO)

  • Compound Description: Classified as a positive gating modulator of KCa channels, this compound exerts effects opposite to those of NS8593, suggesting potential for investigating structure-activity relationships within this class of molecules. []
  • Relevance: Although not directly structurally similar, this compound, along with NS8593 and cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine, underscores the potential for small molecules, including "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," to modulate ion channel activity and impact cellular signaling. []

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine (CyPPA)

  • Compound Description: Similar to 1-EBIO, this compound functions as a positive gating modulator of KCa channels, suggesting it may interact with a similar binding site or mechanism as 1-EBIO. []
  • Relevance: Though structurally distinct, the classification of this compound alongside 1-EBIO as a positive gating modulator for KCa channels broadens the understanding of structural motifs capable of influencing ion channel activity, providing context for exploring the potential interactions of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" with similar targets. []

1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34)

  • Compound Description: This compound acts as an intermediate-conductance KCa3.1 channel blocker. Its activity is mediated by specific residues within the channel's inner pore vestibule, similar to NS8593. []
  • Relevance: The identification of this compound as an intermediate-conductance KCa3.1 channel blocker, alongside NS8593's activity on related channels, highlights the potential for subtle structural variations to influence target selectivity within this class of ion channels, offering insights for exploring the specificity of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" if it were to interact with similar targets. []

Clotrimazole

  • Compound Description: Known to modulate the activity of KCa3.1 channels, this compound shares a binding site with TRAM-34, suggesting common structural features crucial for interaction with this ion channel subtype. []
  • Relevance: This compound underscores, along with TRAM-34, the significance of specific structural motifs in mediating interactions with KCa3.1 channels, offering a basis for investigating potential binding interactions of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" should it exhibit activity towards similar ion channel targets. []
  • Compound Description: This copper(II) complex features a unique characteristic: it exhibits both ferromagnetic and antiferromagnetic interactions within its dinuclear structure. This intriguing property is attributed to the presence of two crystallographically independent dinuclear units with different Cu-N(N3)-Cu bond angles. []
  • Relevance: Though not directly similar in structure, this compound, along with other azido-metal(II) complexes synthesized in the study, highlights the influence of ligand geometry and metal coordination on the magnetic properties of complexes. These findings could offer insights when investigating the coordination chemistry and potential magnetic behavior of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," especially if it exhibits any metal-binding capabilities. []
  • Compound Description: This nickel(II) complex, characterized by its doubly bridged end-on-azido dinuclear structure, exhibits moderate ferromagnetic coupling. Its structural analysis, along with the other complexes in the series, sheds light on how metal ions influence the geometry and nuclearity of azido-metal(II) complexes. []
  • Relevance: Though not a direct structural analog, this compound's exploration alongside other azido-metal(II) complexes provides insights into the impact of ligand design and metal coordination on complex formation and magnetic properties, potentially offering valuable information when studying the coordination chemistry and potential biological interactions of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide." []

[3H]3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-{[3-(4-pyridinyl)-phenyl]methyl}-1-benzothiophene-2-carboxamide (SAG-1.3)

  • Compound Description: As an agonist of the Smoothened receptor (Smo), a key player in the Hedgehog (Hh) signaling pathway, this radioligand helps characterize allosteric interactions with agonists and antagonists. []
  • Relevance: The use of this compound as a tool to investigate Smo highlights a broader research context of targeting signaling pathways implicated in cancer, offering insights into potential therapeutic strategies, even if "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" is not directly interacting with the Hh pathway. []

[3H]Cyclopamine

  • Compound Description: This radioligand serves as an antagonist for Smo and is employed to understand the allosteric binding interactions of Smo modulators. []
  • Relevance: Similar to SAG-1.3, the use of this compound as a probe for Smo deepens the understanding of targeting signaling pathways, such as the Hh pathway, implicated in various diseases. This knowledge is relevant even if "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" is not directly targeting the Hh pathway, as it highlights broader strategies in drug discovery. []

N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine (SANT-1)

  • Compound Description: This compound, classified as a Smo antagonist, exhibits allosteric modulation of Smo, providing insights into the complex binding dynamics of this receptor. []
  • Relevance: The characterization of this compound as a Smo antagonist, alongside its allosteric mode of action, expands the understanding of how small molecules can modulate receptor activity. While not directly structurally related, this knowledge is valuable when considering the potential mechanisms of action for "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" if it were to interact with similar biological targets. []

N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-tris(ethyloxy)-benzamide (SANT-2)

  • Compound Description: Similar to SANT-1, this Smo antagonist also demonstrates allosteric modulation of the receptor, further supporting the existence of allosteric binding sites on Smo. []
  • Relevance: The identification of this compound as an allosteric Smo antagonist, alongside SANT-1, reinforces the understanding of Smo as a target with potential for allosteric modulation. This knowledge is valuable even if "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" is not directly targeting Smo, as it highlights the possibility of exploring allosteric sites on related or unrelated targets. []

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid

  • Compound Description: This compound shows promise as a potential therapeutic agent for idiopathic pulmonary fibrosis. It functions as a non-peptidic αvβ6 integrin antagonist. Its complex structure was synthesized diastereoselectively, with its absolute configuration confirmed. []
  • Relevance: The significant structural similarity of this compound to "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," particularly the shared 3,5-dimethyl-1H-pyrazol-1-yl motif, suggests potential overlap in their biological activities or physicochemical properties. []

N1,N1-Bis(2-(bis((3,5-dimethyl-1H-pyrazol- 1-yl)methyl)amino)ethyl)-N2,N2-bis((3,5-dimethyl-1H-pyrazol-1- yl)methyl)ethane-1,2-diamine (PAP)

  • Compound Description: This pyrazole derivative exhibits notable corrosion inhibition properties for mild steel in acidic environments. []
  • Relevance: While its application as a corrosion inhibitor differs from the potential biological activities of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," its structure, notably the multiple 3,5-dimethyl-1H-pyrazol-1-yl groups, highlights the versatility of this motif in various chemical contexts and its potential for diverse applications. []

Ethyl-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate

  • Compound Description: Derived from 7-hydroxy-4-methyl coumarin, this compound serves as an intermediate in the synthesis of several novel compounds with potential antimicrobial activity. []
  • Relevance: Although not structurally identical, this compound's role as a synthetic precursor to potentially antimicrobial agents highlights the broader context of exploring heterocyclic compounds, even those structurally distinct from "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," for their potential in medicinal chemistry. []

2-(4-Methyl-2-oxo-2H-chromen-7-yloxy) acetohydrazide

  • Compound Description: Synthesized from ethyl-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate, this compound acts as a key intermediate in the synthesis of various 7-hydroxy-4-methyl coumarin derivatives evaluated for antimicrobial activity. []
  • Relevance: Although not a direct structural analog, the use of this compound in synthesizing potentially antimicrobial agents provides context for exploring the broader potential of heterocyclic compounds, even those structurally distinct from "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," in medicinal chemistry and drug discovery. []

fac-[(ppyEt)Re(CO)3Br]

  • Compound Description: This mononuclear rhenium(I) complex, incorporating the ligand ppyEt (methanone), exhibits a distorted octahedral geometry around the rhenium center. The molecular structure is stabilized by an intramolecular hydrogen bond and additional C—H···O≡C and N—H···O≡C interactions. []
  • Relevance: Although not a direct structural analog, this complex highlights the use of pyrazole-containing ligands in coordination chemistry. The detailed structural analysis, including the influence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety on the complex's geometry and stability, provides valuable insights that could be relevant when studying the coordination behavior and potential metal-binding properties of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide." []

4-Methoxy-3,5-dimethyl-2-(3-(methylthio)-1-(3-(2-(methylthio)phenyl)-1H-pyrazol-1-yl)propyl)pyridine (L(a))

  • Compound Description: This heteroscorpionate N,N',S,S' donor ligand is utilized to form dinuclear Cu(I) complexes, which exhibit an equilibrium between dimeric and monomeric forms in solution. []
  • Relevance: While not structurally identical, this ligand's incorporation of a pyrazole ring and its ability to coordinate with copper ions highlight aspects of coordination chemistry relevant to understanding the potential interactions of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" with metal ions, particularly if it exhibits any metal-binding capabilities. []

4-Methoxy-3,5-dimethyl-2-(2-(methylthio)-1-(3-(2-(methylthio)phenyl)-1H-pyrazol-1-yl)ethyl)pyridine (L(b))

  • Compound Description: Similar to L(a), this compound acts as a heteroscorpionate N,N',S,S' donor ligand, forming dinuclear Cu(I) complexes that exist in equilibrium with their monomeric counterparts in solution. []
  • Relevance: Like L(a), the utilization of this pyrazole-containing ligand in forming copper complexes provides insights into metal coordination chemistry relevant to investigating potential metal-binding properties of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," particularly if it exhibits any affinity for metal ions. []

3-Amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides

  • Compound Description: These compounds serve as starting materials for synthesizing a series of heterocyclic compounds, including pyrazolothienopyridines and pyrazolidine-3,5-diones, tested for their anti-Alzheimer's and anti-COX-2 activities. []
  • Relevance: These compounds highlight the use of carbohydrazides in synthesizing diverse heterocycles, including pyrazole derivatives. This approach offers valuable insights into synthetic strategies that could be relevant for modifying or preparing analogs of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" to explore its structure-activity relationships. []

7-(2-Aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • Compound Description: This pyranopyrazole derivative was synthesized and characterized as part of a study exploring the synthesis and theoretical properties of novel pyranopyrazoles. []
  • Relevance: While not structurally identical, this compound's inclusion in a study focusing on pyranopyrazoles offers a broader context for understanding the synthesis and potential biological relevance of compounds containing both pyrazole and pyran rings, providing insights for exploring the chemical space around "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide." []

(Z)-3,4-Dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one

  • Compound Description: This pyranopyrazole derivative, along with other synthesized compounds in the study, was characterized using various spectroscopic techniques and subjected to theoretical calculations to understand its properties. []
  • Relevance: This compound further expands the understanding of structural diversity and properties within the pyranopyrazole class, providing context for the synthesis and potential biological relevance of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," even though it does not contain a pyran ring, as it highlights the exploration of related heterocyclic systems. []

1-(4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea

  • Compound Description: This compound, a pyranopyrazole derivative, is part of a study focused on synthesizing and characterizing novel pyranopyrazoles, using techniques like UV-VIS, FT-IR, 1H-NMR, and 13C-NMR spectroscopy. []
  • Relevance: Although structurally distinct, this compound's inclusion in a study investigating pyranopyrazoles provides insights into the synthesis and characterization of compounds containing both pyrazole and pyran moieties, which, while not directly present in "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," offers a broader context for exploring related heterocyclic systems. []

(Z)-Ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate

  • Compound Description: This compound, a pyranopyrazole derivative, was synthesized and characterized using spectroscopic techniques, including UV-VIS, FT-IR, 1H-NMR, and 13C-NMR, to understand its structural features and properties. []
  • Relevance: This compound contributes to the understanding of structural diversity and characteristics within the pyranopyrazole family, offering context for exploring the broader chemical space of heterocyclic compounds, even those structurally distinct from "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," as it highlights the investigation of related heterocyclic systems. []

3,4-Dimethyl-N-(naphthalen-1-yl)-6-oxopyrano[2,3-c]pyrazole-1(6H)-carboxamide

  • Compound Description: This pyranopyrazole derivative was part of a study focused on synthesizing and characterizing novel pyranopyrazoles using a range of spectroscopic techniques. []
  • Relevance: While not a direct structural analog, its inclusion in a study investigating pyranopyrazoles provides insights into the synthesis, characterization, and potential biological relevance of compounds containing both pyrazole and pyran rings. Though "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" does not contain a pyran ring, this study highlights the exploration of related heterocyclic systems. []

8,9-Dihydrodipyrazolo[3,4-b:4′,3′-f][1,5]diazocin-10(1H)-ones

  • Compound Description: This class of compounds represents a new ring system synthesized via the Bischler-Napieralski cyclization of 1-ethyl-N,3-dimethyl-4-acetamido-N-(1-R1-3-R2-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamides. Their structures were elucidated using NMR techniques. []
  • Relevance: The synthesis and characterization of this novel ring system, which incorporates two pyrazole moieties, provide insights into the chemical diversity accessible through modifications of pyrazole-containing compounds. This knowledge could inspire the design and synthesis of new analogs of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" to explore its structure-activity relationships and potential applications further. []

Ethyl-3,5-dimethyl-1H-pyrazol-1-yl-acetate

  • Compound Description: This compound serves as a key intermediate in the synthesis of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles being investigated for potential antimicrobial activity. []
  • Relevance: This compound highlights a common synthetic route to incorporating the 3,5-dimethyl-1H-pyrazol-1-yl motif into more complex heterocyclic structures, similar to the structure of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide." This suggests potential strategies for modifying or creating analogs of the target compound to explore its structure-activity relationships. []

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]hydrazine carbothioamide

  • Compound Description: This compound acts as a crucial intermediate in the multi-step synthesis of both pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles, demonstrating its versatility as a building block. []
  • Relevance: This compound's role as a key intermediate in synthesizing pyrazole-containing heterocycles with potential antimicrobial properties offers valuable insights into synthetic strategies for modifying or creating analogs of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" to investigate its structure-activity relationships and potential applications. []

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-ethoxyphthalimido-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound, synthesized from 2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazine carbothioamide, represents a member of the pyrazolylthiadiazole class. []
  • Relevance: The synthesis of this compound from a common intermediate highlights the structural diversity accessible through modifications of the pyrazole moiety, offering potential strategies for creating analogs of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" to study its structure-activity relationships. []

2-[(3,5-Dimethyl-1H-pyrazolyl)-4-oxo-1,3-thiazolidin-2-ylidene acetohydrazide

  • Compound Description: This key intermediate plays a crucial role in the synthesis of both pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles. []
  • Relevance: The use of this intermediate in preparing both classes of compounds highlights the versatility of this scaffold in building diverse heterocyclic systems, offering valuable insights into synthetic strategies applicable to modifying or preparing analogs of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide." []

5-[(4-Substituted phenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-2-[(3,5-dimethyl-1H-pyrazolyl)acetohydrazides

  • Compound Description: This class of compounds is derived from 2-[(3,5-dimethyl-1H-pyrazolyl)-4-oxo-1,3-thiazolidin-2-ylidene acetohydrazide and serves as a precursor to both pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles. []
  • Relevance: These compounds demonstrate the feasibility of incorporating various substituents into the pyrazole-containing scaffold, suggesting potential strategies for introducing diversity into analogs of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" to study its structure-activity relationships. []

5-{[(4-Substituted phenyl)methylidene]-3-N-ethoxyphthalimido-4-oxo-1,3-thiazolidin-2-ylidene}-2-(3,5-dimethyl-1H-pyrazolyl)acetohydrazides

  • Compound Description: These derivatives are produced from 5-[(4-substituted phenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-2-[(3,5-dimethyl-1H-pyrazolyl)acetohydrazides and act as precursors to pyrazolylthiazoloisoxazoles. []
  • Relevance: These compounds further highlight the potential for structural modifications around the pyrazole core, suggesting avenues for creating diverse analogs of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" to explore its structure-activity relationships and potential applications. []

3-(4-Substituted phenyl)-6-N-ethoxyphthalimido-3,3a-dihydro[1,3]thiazolo[4,5-c]isoxazol-5(6H)-ylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazides

  • Compound Description: This class of compounds, categorized as pyrazolylthiazoloisoxazoles, is synthesized from 5-{[(4-substituted phenyl)methylidene]-3-N-ethoxyphthalimido-4-oxo-1,3-thiazolidin-2-ylidene}-2-(3,5-dimethyl-1H-pyrazolyl)acetohydrazides. []
  • Relevance: The synthesis of these compounds, incorporating multiple heterocycles, highlights the structural diversity achievable through modifications of a common intermediate, suggesting possibilities for creating diverse analogs of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" to explore its structure-activity relationships. []

3-[(4-Substituted phenyl)-3,3a-dihydro[1,3]thiazolo[4,5-c]isoxazol-5(6H)-ylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazides

  • Compound Description: These pyrazolylthiazoloisoxazoles, derived from 5-[(4-substituted phenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-2-[(3,5-dimethyl-1H-pyrazolyl)acetohydrazides, demonstrate the feasibility of building complex heterocyclic systems containing a pyrazole moiety. []
  • Relevance: The synthesis of these compounds highlights the potential for structural diversity around the pyrazole core, suggesting possible strategies for creating a range of analogs of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" to study its structure-activity relationships. []

4-(4-{Acetyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide

  • Compound Description: This compound is among a group of compounds identified as potential apoptosis-inducing agents for treating cancer and immune-related diseases. []
  • Relevance: Although not a direct structural analog, this compound's investigation as a potential apoptosis inducer highlights a broader context of targeting cellular pathways implicated in disease, providing insights into potential therapeutic strategies, even if "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" is not directly targeting apoptosis. []

Substituted-thiazole-2-semicarbazides

  • Compound Description: This class of compounds serves as starting materials for synthesizing a variety of heterocyclic compounds, including pyrazoles and oxadiazoles, which are screened for their antimicrobial activity. []
  • Relevance: The utilization of these compounds highlights a common approach to incorporating thiazole and semicarbazide moieties into diverse heterocyclic structures, offering potential strategies for modifying or preparing analogs of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" to investigate its structure-activity relationships, especially if it exhibits any antimicrobial properties. []

3-Methyl-N-(4-substituted-1′3′-thiazol-2′-yl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamides

  • Compound Description: These compounds, synthesized from substituted-thiazole-2-semicarbazides, represent a series of pyrazole derivatives evaluated for their antimicrobial potential. []
  • Relevance: The synthesis of these compounds from thiazole-2-semicarbazides showcases the diversity achievable through modifications of common intermediates, suggesting potential strategies for creating analogs of "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide" to study its structure-activity relationships. []

3-Amino-N-(4-substituted-1′3′-thiazol-2′-yl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamides

  • Compound Description: These compounds, belonging to the pyrazole derivative family, are synthesized from substituted-thiazole-2-semicarbazides and evaluated for their antimicrobial activity. []
  • Relevance: The synthesis of these pyrazole derivatives, structurally related to "N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide," highlights a common approach to incorporating the 3,5-dimethyl-1H-pyrazol-1-yl motif into more complex heterocyclic structures, offering potential strategies for modifying the target compound to explore its structure-activity relationships. []

Properties

Product Name

N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide

IUPAC Name

N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C20H24N4O/c1-11-8-7-9-16-17(10-12(2)21-19(11)16)20(25)24(6)15(5)18-13(3)22-23-14(18)4/h7-10,15H,1-6H3,(H,22,23)

InChI Key

CEMYNAGRSAOOHW-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N(C)C(C)C3=C(NN=C3C)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N(C)C(C)C3=C(NN=C3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.